SPANphos
Overview
Description
benzopyran]-8,8′-diyl)bis(diphenylphosphane), is an organophosphorus compound used as a ligand in organometallic and coordination chemistry. It is a rare example of a trans-spanning ligand, which rigidly links mutually trans coordination sites . The compound is notable for its C2-symmetric backbone, forming a chiral cavity over the face of square planar complexes .
Scientific Research Applications
SPANphos has several applications in scientific research:
Organometallic Chemistry: It is used as a ligand in the formation of various organometallic complexes.
Coordination Chemistry: This compound is employed in the study of coordination compounds due to its unique trans-spanning properties.
Catalysis: The compound is used in catalytic processes, particularly those involving square planar complexes.
Mechanism of Action
Target of Action
SPANphos is an organophosphorus compound used as a ligand in organometallic and coordination chemistry . It primarily targets metal ions in organometallic complexes, forming a chiral cavity over the face of square planar complexes . The compound is a rare example of a trans-spanning ligand and rigidly links mutually trans coordination sites .
Mode of Action
The interaction of this compound with its targets involves the formation of chelating ligands. Several this compound ligands based on a spirobichroman backbone form compounds of the type [Rh (nbd) (this compound)]BF4 (1–6) in which both norbornadiene and this compound act as cis chelating ligands . This interaction results in the formation of bimetallic complexes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of organometallic complexes. The compound’s ability to form chelating ligands and bimetallic complexes influences the coordination properties of the targeted metal ions . The downstream effects of these interactions are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
Like other organophosphorus compounds, its bioavailability and pharmacokinetics would likely depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the organism .
Result of Action
The molecular effects of this compound action involve the formation of chelating ligands and bimetallic complexes On a cellular level, the effects would depend on the specific organometallic complexes formed and their interactions with cellular components
Future Directions
Biochemical Analysis
Biochemical Properties
SPANphos plays a crucial role in biochemical reactions as a ligand that facilitates the formation of stable complexes with various metals. It interacts with enzymes, proteins, and other biomolecules by forming coordination bonds. For instance, this compound forms complexes with palladium and platinum, creating stable square planar structures . These interactions are essential for catalytic processes in organic synthesis, where this compound enhances the efficiency and selectivity of the reactions.
Cellular Effects
This compound influences cellular functions by interacting with metal ions that are crucial for various cellular processes. It affects cell signaling pathways by modulating the activity of metal-dependent enzymes. For example, this compound-bound metal complexes can inhibit or activate specific enzymes, thereby altering gene expression and cellular metabolism . These changes can lead to variations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable coordination complexes with metals. The C2-symmetric backbone of this compound creates a chiral environment that can influence the stereochemistry of the reactions it catalyzes . This chiral environment is crucial for the selective activation or inhibition of enzymes, which can lead to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard conditions, but its complexes with metals can degrade over time, leading to a decrease in catalytic activity . Long-term studies have shown that this compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic activity and improve metabolic processes. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that require metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, this compound can enhance the activity of enzymes involved in the synthesis of complex organic molecules, thereby affecting overall metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The distribution of this compound-bound metal complexes can affect their catalytic activity and the overall biochemical processes within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound can effectively participate in the biochemical reactions it is involved in, enhancing its overall efficacy.
Preparation Methods
SPANphos can be synthesized from relatively inexpensive reagents . The synthetic route involves several steps:
Preparation of 4,4,4’,4’,6,6’-hexamethyl-2,2’-spirobichromane: This is achieved via an acid-catalyzed reaction of p-cresol and acetone.
Halogenation: The resultant spirocycle is halogenated with N-bromosuccinimide.
Lithium-bromide exchange: This step uses n-butyllithium (n-BuLi) to perform the exchange.
Final step: Treatment of the resulting dilithio compound with chlorodiphenylphosphine completes the synthesis.
Chemical Reactions Analysis
SPANphos undergoes various types of reactions, primarily involving coordination with metals. Some key reactions include:
Formation of cis chelating ligands: This compound forms compounds such as [Rh(norbornadiene)(this compound)]BF4, where both norbornadiene and this compound act as cis chelating ligands.
Formation of bimetallic complexes: Cyclooctadiene rhodium chloride derivatives form bimetallic complexes with this compound.
Comparison with Similar Compounds
SPANphos is unique among diphosphine ligands due to its rigid trans-spanning nature. Similar compounds include:
Xantphos: This ligand has a flexible backbone that can form both cis and trans complexes.
BISBI: Another diphosphine ligand with a backbone favoring bite angles of 110–120 degrees.
TRAP ligands: Developed by Ito, these ligands coordinate in a trans fashion but can also form cis complexes.
This compound stands out due to its rigid structure and consistent preference for trans coordination, making it a valuable ligand in organometallic and coordination chemistry .
Properties
IUPAC Name |
(8'-diphenylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(35-19-11-7-12-20-35)36-21-13-8-14-22-36)48-47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)49-47)51(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMTZMWXNZQOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5(CC2(C)C)CC(C6=C(O5)C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336643 | |
Record name | SPANphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556797-94-5 | |
Record name | SPANphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | racemic-8,8'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[2H-1-benzopyran] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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